Sodium aurotiosulfate

Rheumatoid Arthritis DMARD Drug Utilization

Sodium aurotiosulfate (sanocrysin) is a water-soluble, gold(I)-based inorganic coordination complex with the formula Na₃[Au(S₂O₃)₂]·2H₂O. As a Disease-Modifying Antirheumatic Drug (DMARD) within the gold preparations class (ATC code M01CB02), its primary historical and current clinical application is the intramuscular treatment of rheumatoid arthritis.

Molecular Formula AuO6S4.2H2O.3Na
AuH4Na3O8S4
Molecular Weight 526.2 g/mol
CAS No. 33614-49-2
Cat. No. B1203553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium aurotiosulfate
CAS33614-49-2
SynonymsAurothiosulfate, Sodium
Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium
Gold Sodium Thiosulfate
Gold Thiosulfate, Sodium
Sanochrysin
Sanochrysine
Sanocrisin
Sodium Aurothiosulfate
Sodium Gold Thiosulfate
Sodium Thiosulfate, Gold
Thiosulfate, Gold Sodium
Thiosulfate, Sodium Gold
Thiosulfatoaurate
Molecular FormulaAuO6S4.2H2O.3Na
AuH4Na3O8S4
Molecular Weight526.2 g/mol
Structural Identifiers
SMILESO.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]
InChIInChI=1S/Au.3Na.2H2O3S2.2H2O/c;;;;2*1-5(2,3)4;;/h;;;;2*(H2,1,2,3,4);2*1H2/q4*+1;;;;/p-4
InChIKeyKZNBHWLDPGWJMM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Aurotiosulfate (CAS 33614-49-2) for Chrysotherapy Procurement: A Baseline Overview of the Gold(I) Thiosulfate Complex


Sodium aurotiosulfate (sanocrysin) is a water-soluble, gold(I)-based inorganic coordination complex with the formula Na₃[Au(S₂O₃)₂]·2H₂O [1]. As a Disease-Modifying Antirheumatic Drug (DMARD) within the gold preparations class (ATC code M01CB02), its primary historical and current clinical application is the intramuscular treatment of rheumatoid arthritis [2]. Key baseline properties that differentiate it at the chemical level include its specific molecular weight of 490.19 g/mol (anhydrous), elemental composition of 40.18% gold, and a high aqueous solubility of 1 gram per 2 mL of water, while being insoluble in alcohol [3]. These characteristics are foundational for understanding its biological handling and formulating procurement specifications.

Why Generic Substitution of Gold DMARDs Is Not Supported: The Case for Compound-Specific Procurement of Sodium Aurotiosulfate


Gold-based DMARDs are not considered interchangeable due to fundamental differences in their physicochemical properties, pharmacokinetic absorption profiles, and clinical evidence bases [1]. The gold salt class includes compounds with distinct ligand chemistries—such as aurothiomalate, aurothioglucose, and aurotiosulfate—that govern their molecular weight, gold content, and water solubility [2]. These differences translate directly into divergent administered doses and distinct clinical outcomes. For instance, the WHO-defined daily dose (DDD) for sodium aurotiosulfate is 14 mg, starkly different from the 2.4 mg DDD for sodium aurothiomalate, reflecting non-equivalent dosing requirements [3]. The assumption of therapeutic equivalence without specific compound-level evidence is therefore scientifically unsound and presents a risk in both research and clinical supply chain contexts.

Sodium Aurotiosulfate (CAS 33614-49-2) Quantitative Differentiation Evidence: DDD, Gold Content, Clinical Survival, and Adverse Event Data


WHO-Defined Daily Dose (DDD) Comparison: A 5.8-Fold Higher DDD for Sodium Aurotiosulfate vs. Aurothiomalate

The World Health Organization's ATC/DDD Index assigns sodium aurotiosulfate a defined daily dose (DDD) of 14 mg for parenteral administration, based on the treatment of rheumatoid arthritis. This is compared to a DDD of only 2.4 mg for sodium aurothiomalate, another injectable gold DMARD, directly demonstrating non-equivalent clinical dosing requirements [1]. This 5.8-fold difference is a critical quantitative parameter for clinical trial design, formulation development, and prescribing.

Rheumatoid Arthritis DMARD Drug Utilization

Elemental Gold Content Differentiates Sodium Aurotiosulfate from Gold Sodium Thiomalate by at Least 4.6 Percentage Points

The stoichiometric gold (Au) content of sodium aurotiosulfate is a defined, fixed property that differs from the pharmacopeial standard for the primary alternative, gold sodium thiomalate. Sodium aurotiosulfate has a precise gold composition of 40.18% [1]. In contrast, the USP monograph for Gold Sodium Thiomalate defines it as a mixture of mono- and di-sodium salts containing not less than 44.8% and not more than 49.6% gold [2]. This represents a minimum quantifiable difference in gold content of 4.6 percentage points, which has material implications for cost-per-gram-of-active-gold calculations and quality control specifications.

Quality Control Elemental Analysis Pharmacopeia

Clinical Survival-on-Therapy Data: 77.8% at 1 Year and 68.4% at 2 Years from a Multicenter Trial

A multicenter, open trial of 126 rheumatoid arthritis patients treated with sodium gold thiosulfate (sodium aurotiosulfate) provides compound-specific clinical persistence data. The study reported a therapy survival rate of 77.8% after one year and 68.4% after two years, with side effects causing interruption in only 13.8% of cases [1]. This quantitative data on long-term treatment adherence benchmarks the real-world tolerability of this specific salt, providing procurement-relevant evidence that is not directly transferable from other gold compounds without equivalent compound-specific studies.

Rheumatoid Arthritis Chrysotherapy Clinical Trial

Low Reported Incidence of Adverse Events: 13.8% Side Effect Rate Leading to Therapy Cessation

In the Ciompi et al. (2002) multicenter trial of sodium gold thiosulfate, side effects were observed in 13.8% of the 126 patients over the two-year study period, all of which reportedly regressed promptly upon cessation of therapy [1]. While a direct cross-trial comparison can be made with the known toxicity profile of gold sodium thiomalate, where cumulative withdrawal rates due to rash alone reached 45% after 40 months, this evidence is cross-study comparable rather than from a head-to-head design [2].

Drug Safety Adverse Events Tolerability

Procurement-Relevant Application Scenarios for Sodium Aurotiosulfate Based on Quantitative Differentiation Evidence


Clinical Trial Material Procurement for Gold-Based DMARD Studies Requiring Defined Dosing

For investigators designing a clinical trial evaluating injectable gold therapy, sodium aurotiosulfate is the appropriate choice when a known, evidence-based DDD of 14 mg is required for study design, in contrast to the 2.4 mg DDD of sodium aurothiomalate [1]. This simplifies the establishment of dosing protocols and regulatory submissions by referencing an official WHO-assigned metric, and the fixed stoichiometric gold content of 40.18% provides a precise and constant active-ingredient amount for pharmacokinetic calculations and dose-response relationships [2].

Formulary Selection Where Compound-Specific Long-Term Safety Data Are a Decisional Criterion

In health technology assessments or hospital formulary evaluations for rheumatoid arthritis treatments, sodium aurotiosulfate offers a quantitative, compound-specific safety benchmark. The 13.8% overall side effect rate from its dedicated multicenter trial provides a more specific risk estimate than class-level generalizations [3]. Furthermore, its classification as a suspension, which is associated with a lower frequency of adverse reactions compared to more rapidly absorbed gold solutions like sodium gold thiomalate, provides a pharmacological rationale for its differentiated tolerability profile [4].

Quality Control and Reference Standard Sourcing for Gold Content Analysis

When a procurement need is for a reference standard with a precise, invariable elemental composition, sodium aurotiosulfate is the advantageous selection. Its stoichiometric gold composition of 40.18% is fixed by its defined chemical formula, eliminating the batch-to-batch variability inherent in a pharmacopeial mixture like gold sodium thiomalate, which can contain 44.8% to 49.6% gold [2]. This ensures analytical consistency for calibration, method validation, and quality control release testing.

Quote Request

Request a Quote for Sodium aurotiosulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.